4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine
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Overview
Description
4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine is a chemical compound with the molecular formula C25H37FN2O . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8): A similar compound with comparable structural features and applications.
Fluorinated Pyridines: Compounds with fluorine atoms in the pyridine ring, known for their unique chemical and biological properties.
Uniqueness
4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a fluorine atom, heptyl chain, and octyloxyphenyl group makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
143693-29-2 |
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Molecular Formula |
C25H37FN2O |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
4-fluoro-5-heptyl-2-(4-octoxyphenyl)pyrimidine |
InChI |
InChI=1S/C25H37FN2O/c1-3-5-7-9-11-13-19-29-23-17-15-21(16-18-23)25-27-20-22(24(26)28-25)14-12-10-8-6-4-2/h15-18,20H,3-14,19H2,1-2H3 |
InChI Key |
FGYWFVDWTAMIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C(=N2)F)CCCCCCC |
Origin of Product |
United States |
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